molecular formula C6H12ClN B2380611 3-Azabicyclo[3.2.0]heptane hydrochloride CAS No. 16084-57-4; 278-08-0

3-Azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2380611
CAS No.: 16084-57-4; 278-08-0
M. Wt: 133.62
InChI Key: ZYMVRRSVCSOBSX-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.0]heptane hydrochloride (CAS: 16084-57-4) is a bicyclic amine hydrochloride featuring a fused bicyclo[3.2.0] framework with a nitrogen atom at the 3-position. This compound serves as a critical building block in medicinal chemistry, particularly in the development of covalent inhibitors targeting Bruton’s tyrosine kinase (BTK) and other therapeutic targets . Its synthesis has been optimized via photochemical [2+2] cycloadditions (e.g., alkenyl boronic derivatives with maleimides) and enantioselective catalytic methods, achieving yields up to 64% with 84% enantiomeric excess . The molecular weight is 133.62 g/mol, and commercial preparations typically report ≥95% purity .

Properties

IUPAC Name

3-azabicyclo[3.2.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMVRRSVCSOBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The bicyclic scaffold and substituent positioning critically influence physicochemical and pharmacological properties. Key structural analogs include:

Compound Name Bicyclo System CAS Number Molecular Formula Key Features
3-Azabicyclo[3.2.0]heptane hydrochloride [3.2.0] 16084-57-4 C₆H₁₀ClN Nitrogen at 3-position; compact, strained bicyclic core
3-Azabicyclo[3.1.1]heptane hydrochloride [3.1.1] 1427380-44-6 C₆H₁₀ClN Wider bridgehead spacing; reduced ring strain
3-Azabicyclo[3.3.1]nonane hydrochloride [3.3.1] 60364-11-6 C₈H₁₄ClN Larger bicyclic system; enhanced lipophilicity
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl [2.2.1] 5701-87-1 C₇H₁₀ClNO₂ Carboxylic acid substituent; chiral center at 3-position
3-Oxa-6-azabicyclo[3.2.0]heptane HCl [3.2.0] 38654-15-8 C₅H₉ClNO Oxygen at 3-position; lower pKa (10.59) vs. nitrogen analogs

Key Observations :

  • The [3.2.0] system (target compound) exhibits higher ring strain than [3.1.1], favoring reactivity in covalent bond formation .
  • Substitution with oxygen (e.g., 3-Oxa-6-azabicyclo[3.2.0]heptane) reduces basicity compared to nitrogen analogs, altering solubility and binding interactions .
Pharmacological and Physicochemical Properties
Compound logP Solubility (mg/mL) Biochemical Potency (IC₅₀) Metabolic Stability (CL, mL/min/kg)
3-Azabicyclo[3.2.0]heptane hydrochloride 1.2 12.5 (H₂O) 0.036 μM (WB CD69) 247 (rat)
3-Azabicyclo[3.1.1]heptane hydrochloride 1.8 8.2 (H₂O) N/A >300 (predicted)
6-Methyl-3-azabicyclo[4.1.0]heptane HCl 2.1 5.6 (H₂O) N/A 180 (rat)

Key Findings :

  • The [3.2.0] analog demonstrates superior whole-blood potency (IC₅₀ = 0.036 μM) but suffers from high in vivo clearance (247 mL/min/kg), likely due to rapid renal excretion .
  • Methylation at the 6-position (e.g., 6-methyl-3-azabicyclo[4.1.0]heptane HCl) improves metabolic stability (CL = 180 mL/min/kg) .

Preparation Methods

Classical Photocyclization of Bisallylammonium Salts

The earliest reported method for synthesizing 3-azabicyclo[3.2.0]heptane derivatives involves photochemical [2+2] cyclization of bisallylammonium salts. In this approach, diallylamine is first quaternized with methyl iodide to form the bisallylammonium iodide precursor. Irradiation at 254 nm in acetone induces intramolecular cyclization, yielding a mixture of four stereoisomers (exo/endo pairs with R/S configurations).

Stereochemical Outcomes and Isolation

The photocyclization produces 25–32% combined yield of bicyclic products, with the (+)-exo isomer typically dominating (55–60% diastereomeric excess). Separation of isomers relies on fractional crystallization: treatment with maleic acid precipitates the endo isomers as maleate salts, while the exo isomers remain in solution. Subsequent addition of ditoluoyltartaric acid isolates the desired (+)-exo-3-azabicyclo[3.2.0]heptane as a crystalline ditoluoyltartrate. Final hydrochloride formation occurs via ion exchange.

Table 1: Key Parameters for Photocyclization
Parameter Value/Range Source
Light source 254 nm UV lamp
Solvent Acetone/water (9:1)
Reaction time 48–72 h
Total yield (crude) 25–32%
Isolated (+)-exo yield 12–15%

Despite historical significance, this method suffers from low atom economy (37% calculated for diallylamine), hazardous UV exposure requirements, and tedious isomer separation.

Acid-Mediated Aqueous [2+2] Cycloaddition

A breakthrough came with Mansson and Burns' development of a one-pot aqueous cyclization using sulfuric acid and copper(II) sulfate. This method bypasses pre-quaternization and enables direct cyclization of diallylamine in water.

Reaction Mechanism

Protonation of diallylamine by sulfuric acid generates a reactive dienophile, while Cu²⁺ acts as a Lewis acid catalyst. The mechanism proceeds through:

  • Intermolecular H-bonding between protonated amine and water molecules, pre-organizing the diene geometry
  • Concerted [2+2] cycloaddition with activation energy lowered by Cu²⁺ coordination to olefins
  • Rearomatization to form the bicyclic core, followed by HCl salt precipitation
Table 2: Optimized Conditions for Aqueous Synthesis
Component Quantity/Parameter Role
Diallylamine 32.2 mmol Substrate
H₂SO₄ (1 M) 32.2 mmol Protonation agent
CuSO₄·5H₂O 16.1 mmol Lewis acid catalyst
Water 316 mL Solvent
Temperature 25°C (ambient) Reaction condition
Time 24 h Reaction duration
Yield (crude) 21% Isolated product

This protocol offers three key advantages :

  • Green chemistry metrics : Water replaces organic solvents, and CuSO₄ is non-toxic compared to classical Cu(I) catalysts
  • Simplified workup : Direct filtration of the hydrochloride salt avoids extraction
  • Broad substrate scope : Tolerates primary, secondary, and tertiary amines

However, the method struggles with low yields for unsubstituted derivatives (21% for 3-azabicyclo[3.2.0]heptane vs. 45–68% for alkyl-substituted analogs).

Photochemical [2+2] Cycloaddition in Organic Media

Recent advances employ UV-LED technology to drive intramolecular cyclizations in dichloromethane (DCM). Denisenko et al. demonstrated that cinnamoyl-protected diallylamines undergo efficient [2+2] cycloaddition at 300 nm.

Stepwise Synthesis

  • Schiff base formation : Benzaldehyde condenses with allylamine to form N-allylbenzylidenamine
  • Cinnamoylation : Reaction with cinnamic acid chloride installs the photosensitizing moiety
  • Photocyclization : Irradiation at 300 nm induces bicyclization over 6–8 h
  • Hydrolysis and salt formation : Acidic cleavage of the cinnamoyl group yields the free base, which is converted to hydrochloride
Table 3: Photochemical Method Performance
Metric Value Source
Overall yield (4 steps) 18–22%
Quantum yield (Φ) 0.33 ± 0.05
Purity (HPLC) >95%
Scalability Demonstrated at 50 g

While this approach enables late-stage diversification through varied cinnamate esters, the multi-step sequence and requirement for UV-transparent solvents (DCM, acetonitrile) limit industrial applicability.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Steps Total Yield Key Limitation
Classical photocyclization 5 12–15% Hazardous UV-C, isomer separation
Aqueous Cu(II)-mediated 1 21% Low solubility of product
Photochemical w/ LED 4 18–22% Multi-step, expensive ligands

Q & A

Basic: What are the primary synthetic routes for 3-Azabicyclo[3.2.0]heptane hydrochloride?

The synthesis typically involves photochemical methods, such as the decomposition of CHF2-substituted pyrazolines under UV light, which induces cyclization to form the bicyclic core . Alternative routes include [2+2] photocycloaddition of diallylic amines, yielding exo-6-aryl derivatives . Catalytic approaches, like ruthenium(II)-mediated cyclopropanation, optimize yields by reducing byproducts .

Advanced: How can computational tools enhance reaction optimization for this compound?

Basic: Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : Distinguishes bridgehead protons (δ 3.0–4.0 ppm) and confirms bicyclic geometry .
  • Mass Spectrometry (MS) : Verifies molecular weight (133.62 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding with the chloride counterion .

Advanced: How do environmental factors (pH, temperature) impact stability?

The compound is hygroscopic and requires storage at 2–8°C . Stability studies under varying pH (e.g., 3–9) reveal protonation of the nitrogen alters solubility and reactivity. Thermoanalytical methods (TGA/DSC) quantify decomposition temperatures (~215°C predicted) .

Basic: What pharmacological applications are associated with this compound?

Derivatives exhibit antiprotozoal activity (e.g., targeting Trypanosoma brucei) and serve as bioisosteres for meta-substituted benzenes in CNS drug design, modulating neurotransmitter receptors .

Advanced: How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from structural analogs (e.g., 6-methoxy or carboxylate derivatives) or purity issues. Strategies include:

  • Comparative SAR Studies : Testing enantiopure samples to isolate stereochemical effects .
  • Purity Validation : HPLC-UV/MS ensures ≥95% purity, critical for reproducible IC50 values .

Basic: How does the bicyclic framework influence chemical reactivity?

The strained bicyclo[3.2.0] system increases electrophilicity at the bridgehead nitrogen, facilitating alkylation or acylation. Steric hindrance limits nucleophilic attacks at the central ring .

Advanced: What challenges exist in enantioselective synthesis?

Achieving enantiomeric excess (ee) >90% requires chiral catalysts (e.g., Ru(II)-BINAP complexes) or enzymatic resolution. Kinetic resolution of racemic mixtures via lipase-mediated hydrolysis is under investigation .

Basic: What are the key steps in photochemical synthesis?

  • Substrate Preparation : Synthesis of diallylic amine precursors.
  • UV Irradiation : Triggers [2+2] cycloaddition at 254 nm, forming the bicyclic core .
  • Acid Workup : Hydrochloric acid quench yields the hydrochloride salt .

Advanced: How to design derivatives for improved pharmacokinetics?

  • Bioisosteric Replacement : Substitute the bridgehead hydrogen with fluorine to enhance metabolic stability .
  • Prodrug Strategies : Esterification of carboxylate derivatives (e.g., methyl esters) improves blood-brain barrier penetration .

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